REACTION_CXSMILES
|
C(OCC)(=O)C.[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C=CC1C=CC=CC=1.[C:23]([O:27][CH2:28][CH:29]([CH2:34][CH3:35])[CH2:30][CH2:31][CH2:32][CH3:33])(=[O:26])[CH:24]=[CH2:25].C(O)(=O)C=C.C(OCCO)(=O)C=C>CO>[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:33][CH2:32][CH2:31][CH2:30][CH:29]([CH2:28][O:27][C:23]([CH:24]=[CH2:25])=[O:26])[CH2:34][CH3:35].[CH3:31][CH2:30][CH2:29][CH2:28][O:27][C:23]([CH:24]=[CH2:25])=[O:26] |f:2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1.C(C=C)(=O)OCC(CCCC)CC.C(C=C)(=O)O.C(C=C)(=O)OCCO
|
Name
|
azobis isobutylnitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was further agitated for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction vessel equipped with a condenser, a stirrer, and a nitrogen inlet pipe
|
Type
|
CUSTOM
|
Details
|
The mixture was subjected to a reaction for 15 hours at 60° C. in nitrogen atmosphere under normal pressures
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
supernatant liquid was removed
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressures
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |